molecular formula C15H25N3O B2470866 N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide CAS No. 1210419-16-1

N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide

Cat. No.: B2470866
CAS No.: 1210419-16-1
M. Wt: 263.385
InChI Key: UDLLEHVYSCSKRU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide is a complex organic compound with a unique structure that combines a cyanocyclohexyl group and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the cyanocyclohexyl intermediate, which is then reacted with 2-methylpiperidine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the cyanocyclohexyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Amino derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide: shares structural similarities with other acetamide derivatives and piperidine-containing compounds.

    This compound: can be compared to compounds like N-(1-cyanocyclohexyl)-2-(2-ethylpiperidin-1-yl)acetamide and N-(1-cyanocyclohexyl)-2-(2-phenylpiperidin-1-yl)acetamide.

Uniqueness

  • The unique combination of the cyanocyclohexyl and methylpiperidinyl groups in this compound imparts distinct chemical and biological properties.
  • Its specific structural features contribute to its potential as a versatile intermediate in organic synthesis and its promising applications in medicinal chemistry.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-13-7-3-6-10-18(13)11-14(19)17-15(12-16)8-4-2-5-9-15/h13H,2-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLLEHVYSCSKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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